molecular formula C48H53NO14 B12295580 [4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B12295580
M. Wt: 867.9 g/mol
InChI Key: CXXNFHTXDMZRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl Paclitaxel typically involves the selective methylation of paclitaxel at the 2’ hydroxyl group. This can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: Industrial production of 2’-O-Methyl Paclitaxel follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methyl Paclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride in solvents like DMF or DMSO.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-O-Methyl Paclitaxel, each with potentially unique pharmacological properties .

Properties

Molecular Formula

C48H53NO14

Molecular Weight

867.9 g/mol

IUPAC Name

[4,12-diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C48H53NO14/c1-26-32(61-44(56)38(58-7)36(29-17-11-8-12-18-29)49-42(54)30-19-13-9-14-20-30)24-48(57)41(62-43(55)31-21-15-10-16-22-31)39-46(6,33(52)23-34-47(39,25-59-34)63-28(3)51)40(53)37(60-27(2)50)35(26)45(48,4)5/h8-22,32-34,36-39,41,52,57H,23-25H2,1-7H3,(H,49,54)

InChI Key

CXXNFHTXDMZRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

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